

Altrenogest-d5 chemical structure and molecular formula

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Compound of Interest

Compound Name: Altrenogest-d5

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Altrenogest-d5: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies of a Key Isotope-Labeled Steroid

Altrenogest-d5, the deuterium-labeled analog of the synthetic progestin Altrenogest, serves as a critical internal standard for quantitative analyses in pharmaceutical research and veterinary drug monitoring.^[1] Its structural similarity to the parent compound, coupled with a distinct mass difference, makes it an ideal tool for techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] This technical guide provides a comprehensive overview of **Altrenogest-d5**, including its chemical structure, molecular formula, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Molecular Formula

Altrenogest-d5 is a synthetic steroid belonging to the 19-nortestosterone group.^{[2][3]} It is structurally identical to Altrenogest, with the exception of five deuterium atoms incorporated into the allyl group at the C17 position. This isotopic labeling is crucial for its use as an internal standard.

The IUPAC name for the parent compound, Altrenogest, is (17 β)-17-hydroxy-17-(2-propen-1-yl)-estra-4,9,11-trien-3-one.[4] The molecular formula of Altrenogest is C₂₁H₂₆O₂. [4][5][6][7] Consequently, the molecular formula for **Altrenogest-d5** is C₂₁H₂₁D₅O₂.

Below is the chemical structure of **Altrenogest-d5**:

Image of the chemical structure of **Altrenogest-d5** would be placed here. (A 2D chemical structure diagram showing the estrane steroid backbone with a deuterium-labeled allyl group at the C17 position)

Physicochemical and Pharmacological Properties

Altrenogest is a potent agonist of both the progesterone receptor (PR) and the androgen receptor (AR).[3] It is used in veterinary medicine to synchronize estrus in horses and pigs.[2][3][4][6] The physicochemical properties of Altrenogest are summarized in the table below. The data for **Altrenogest-d5** is expected to be very similar, with the primary difference being the molecular weight.

Property	Value	Reference
Molecular Formula (Altrenogest)	C ₂₁ H ₂₆ O ₂	[4][5][6][7]
Molecular Weight (Altrenogest)	310.4 g/mol	[4][5][6]
Molecular Formula (Altrenogest-d5)	C ₂₁ H ₂₁ D ₅ O ₂	
Molecular Weight (Altrenogest-d5)	~315.46 g/mol	
CAS Number (Altrenogest)	850-52-2	[4][5][6]
Appearance	Crystalline solid	[4]
Solubility (Altrenogest)	DMF: 2 mg/ml, Ethanol: 20 mg/ml, DMSO: 0.1 mg/ml	[4]
λ _{max}	242, 342 nm	[4]
EC ₅₀ for Progesterone Receptor	0.3 nM	[3]
EC ₅₀ for Androgen Receptor	0.64 nM	[3]

Experimental Protocols

Synthesis of Altrenogest

An efficient method for the synthesis of Altrenogest has been patented, providing a scalable process with high purity and yield. The synthesis involves a three-step process starting from estra-4,9-diene-3,17-dione.[8]

Step 1: Silylation

- Estra-4,9-diene-3,17-dione is treated with Lithium Diisopropylamide (LDA) and trimethylchlorosilane ((CH₃)₃SiCl) to generate an intermediate silyl enol ether (XY-1).[8]

Step 2: Grignard Reaction

- The intermediate XY-1 undergoes a Grignard reaction with allyl magnesium bromide to introduce the allyl group at the C17 position, yielding the intermediate XY-2.[\[8\]](#)

Step 3: Deprotection and Rearrangement

- The intermediate XY-2 is subjected to a deprotection reaction to remove the silyl group, which is accompanied by a double bond rearrangement to afford the crude Altrenogest product.[\[8\]](#) The crude product is then purified by recrystallization to yield high-purity Altrenogest.[\[8\]](#)

The synthesis of **Altrenogest-d5** would follow a similar pathway, utilizing a deuterated allyl magnesium bromide in the Grignard reaction step.

Quantification of Altrenogest using LC-MS/MS with Altrenogest-d5 as Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of Altrenogest in biological matrices such as urine and fat tissue.[\[9\]](#)[\[10\]](#)[\[11\]](#) The use of **Altrenogest-d5** as an internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (from animal fat tissue)

- Extraction: Homogenize the fat tissue sample. Extract the analytes with methanol.[\[11\]](#)
- Clean-up: Perform a clean-up step using an alumina column to remove interfering substances.[\[11\]](#)
- Reconstitution: Evaporate the cleaned extract and reconstitute in a suitable solvent for LC-MS/MS analysis. Spike the sample with a known concentration of **Altrenogest-d5** internal standard prior to injection.

LC-MS/MS Parameters

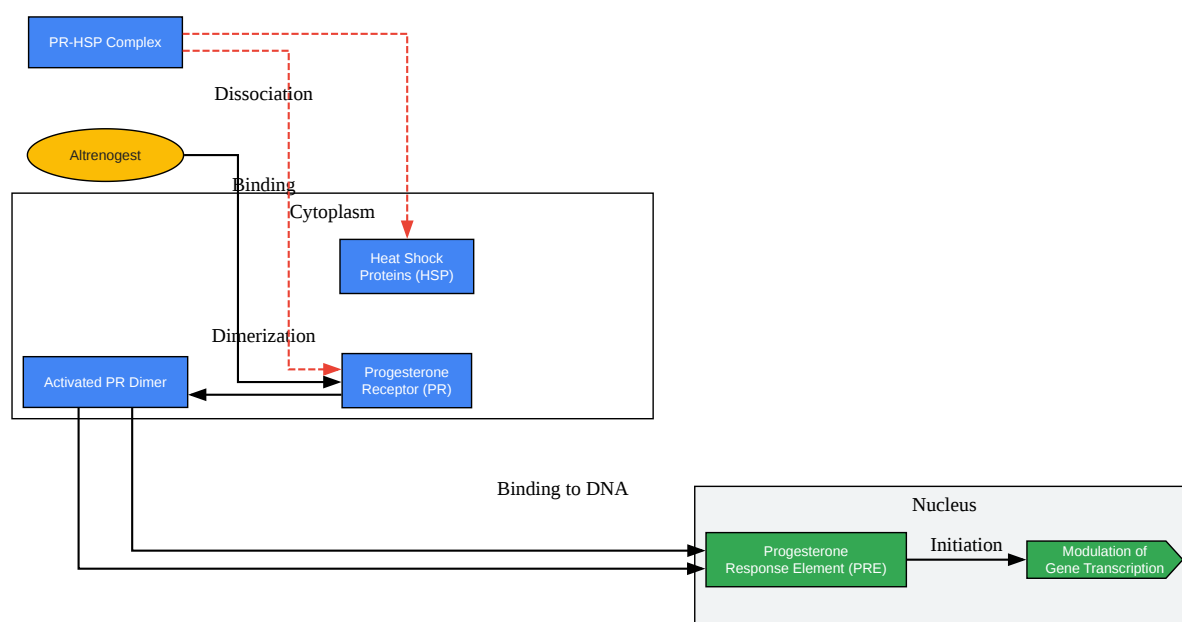
- Liquid Chromatography: Utilize a C8 or C18 reversed-phase column for chromatographic separation.[\[12\]](#) A gradient elution with a mobile phase consisting of water and acetonitrile or

methanol, often with a modifier like formic acid, is typically employed.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.^[10] Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Altrenogest and **Altrenogest-d5** to ensure specificity and sensitivity. The detection sensitivity for Altrenogest can be as low as 13 pg/mL in urine.^[9]^[10]

Mechanism of Action and Signaling Pathway

Altrenogest exerts its biological effects by binding to and activating intracellular progesterone and androgen receptors.^[2]^[3] This interaction initiates a signaling cascade that ultimately modulates gene expression in target cells.



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